molecular formula C17H16ClN3O2 B2927698 1-(4-Chlorophenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea CAS No. 922924-67-2

1-(4-Chlorophenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea

Cat. No.: B2927698
CAS No.: 922924-67-2
M. Wt: 329.78
InChI Key: OEFLEOOFRIPWSP-UHFFFAOYSA-N
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Description

Diaryl ureas are a prominent class of compounds in medicinal chemistry, often explored for their anticancer, anti-inflammatory, and receptor-modulating activities . The structural core of this compound includes a 4-chlorophenyl group and a 2-oxopyrrolidin-substituted phenyl ring connected via a urea linkage. The 2-oxopyrrolidin moiety may enhance binding affinity through hydrogen bonding and conformational flexibility, while the 4-chlorophenyl group contributes electron-withdrawing effects, a feature tolerated in structure-activity relationship (SAR) studies of related compounds .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c18-12-3-5-13(6-4-12)19-17(23)20-14-7-9-15(10-8-14)21-11-1-2-16(21)22/h3-10H,1-2,11H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFLEOOFRIPWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea typically involves the reaction of 4-chlorophenyl isocyanate with 4-(2-oxopyrrolidin-1-yl)aniline. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is stirred for several hours, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reactants are fed into the reactor at controlled rates, and the reaction is monitored using in-line analytical techniques. The product is then purified using techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorophenyl group.

Scientific Research Applications

1-(4-Chlorophenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Anticancer Potential: The target compound’s structural simplicity compared to 7u (which requires a complex pyridinylmethoxy group) could streamline synthesis while retaining efficacy .
  • Receptor Specificity: Unlike 11 (CB1 modulator), the target compound’s 2-oxopyrrolidin group may reduce off-target effects, as pyrrolidinone derivatives often exhibit improved selectivity .
  • Synthetic Feasibility: The target compound avoids challenging moieties like dimorpholino-triazine (30% yield in ), suggesting better scalability .

Biological Activity

1-(4-Chlorophenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate urea and pyrrolidine derivatives. The synthetic pathway often includes the formation of the urea linkage through the reaction of isocyanates with amines, followed by cyclization to incorporate the oxopyrrolidine moiety.

Anticancer Properties

Research indicates that compounds within the diaryl urea class, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A notable study demonstrated that derivatives of this compound displayed substantial inhibitory activity against lung cancer (A549), colorectal cancer (HCT-116), and prostate cancer (PC-3) cell lines.

Table 1: Antiproliferative Activity of Selected Compounds

CompoundCell LineIC50 (µM)
This compoundA5493.90 ± 0.33
This compoundHCT-1162.39 ± 0.10
SorafenibA5492.12 ± 0.18
SorafenibHCT-1162.25 ± 0.71

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency comparable to established anticancer agents like Sorafenib .

The mechanism underlying the anticancer activity of this compound is hypothesized to involve inhibition of key signaling pathways, specifically targeting the BRAF kinase pathway, which is crucial in many cancers. Molecular docking studies suggest that the urea and pyridine moieties interact with BRAF, forming hydrogen bonds that stabilize the complex and inhibit its activity .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications on the phenyl and pyrrolidine rings significantly influence biological activity. For instance, substituents at specific positions on these rings can enhance or diminish antiproliferative effects. The presence of electron-withdrawing groups like chlorine enhances activity by increasing electron density at reactive sites.

Case Studies

In a recent study, a series of diaryl urea derivatives were synthesized and evaluated for their biological activity. Among these, a derivative closely related to this compound exhibited remarkable potency against multiple cancer cell lines, supporting its potential as a lead compound for further development .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Chlorophenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea, and how can reaction conditions be optimized?

Methodological Answer:

  • Step 1: Start with substituted aromatic amines (e.g., 4-(2-oxopyrrolidin-1-yl)aniline) and isocyanate derivatives (e.g., 4-chlorophenyl isocyanate) for urea bond formation via nucleophilic addition .
  • Step 2: Optimize coupling reactions using catalysts like triethylamine or DMAP in anhydrous solvents (e.g., DCM, THF) under nitrogen atmosphere to prevent hydrolysis .
  • Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
  • Key Data: Monitor reaction progress using TLC (Rf ~0.5 in EtOAc/hexane 1:1) and confirm yield via HPLC (retention time ~8.2 min, C18 column) .

Q. What spectroscopic and crystallographic methods confirm the compound’s structure?

Methodological Answer:

  • NMR: Use 1^1H and 13^13C NMR to verify aromatic protons (δ 7.2–7.8 ppm), urea NH (δ 8.1–8.5 ppm), and pyrrolidinone carbonyl (δ 170–175 ppm) .
  • X-ray Crystallography: Grow single crystals via slow evaporation (MeOH/CHCl₃). Resolve structure with a data-to-parameter ratio >15 and R factor <0.07 (e.g., R = 0.068 as in ).
  • Mass Spectrometry: Confirm molecular ion [M+H]⁺ at m/z 342.1 (calculated: 342.1) using ESI-MS .

Q. What in vitro assays assess the compound’s antioxidant or cytotoxic potential?

Methodological Answer:

  • Antioxidant Activity: Use DPPH radical scavenging assay (IC₅₀ values) and FRAP (ferric reducing power) with ascorbic acid as a positive control .
  • Cytotoxicity: Perform MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hr exposure. Calculate IC₅₀ using nonlinear regression (GraphPad Prism) .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with biological targets like serine proteases?

Methodological Answer:

  • Step 1: Perform molecular docking (AutoDock Vina) using the crystal structure of serine protease 1 (PDB ID: [from ). Validate binding poses with MD simulations (GROMACS) .
  • Step 2: Conduct enzymatic inhibition assays (e.g., chromogenic substrate hydrolysis) to measure IC₅₀. Compare with known inhibitors (e.g., 1-(4-amidinophenyl)-3-(4-chlorophenyl)urea, IC₅₀ = 0.8 µM ).
  • Key Data: Analyze kinetic parameters (Kₘ, Vₘₐₓ) via Lineweaver-Burk plots under varying substrate concentrations .

Q. What methodologies evaluate the environmental fate and degradation pathways of this compound?

Methodological Answer:

  • Abiotic Degradation: Conduct hydrolysis studies at pH 3–9 (37°C, 30 days). Monitor degradation via LC-MS/MS and identify products (e.g., chlorophenyl fragments) .
  • Biotic Degradation: Use soil microcosms spiked with 10 ppm compound. Quantify residues via GC-MS and profile microbial communities via 16S rRNA sequencing .
  • Key Data: Calculate half-life (t₁/₂) under UV light (e.g., t₁/₂ = 48 hr in aqueous solution) .

Q. How to resolve contradictions in reported biological activities of structurally similar urea derivatives?

Methodological Answer:

  • Step 1: Perform SAR analysis by synthesizing analogs (e.g., varying substituents on phenyl rings) and testing against uniform assay conditions .
  • Step 2: Use meta-analysis to compare published IC₅₀ values, adjusting for variables like cell line specificity or solvent effects .
  • Key Data: Publish a comparative table of IC₅₀ values for >10 derivatives, highlighting substituent effects on potency .

Q. How can computational chemistry predict electronic properties and reactivity?

Methodological Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level (Gaussian 16). Calculate HOMO-LUMO gaps, electrostatic potentials, and Fukui indices to predict nucleophilic/electrophilic sites .
  • MD Simulations: Simulate solvation in explicit water (TIP3P model) for 50 ns to assess conformational stability .
  • Key Data: Compare computed dipole moments (e.g., 5.2 Debye) with crystallographic data to validate accuracy .

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